N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
Descripción
N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups. The pyrimidine ring is linked via a methylene bridge to a phenylmethanesulfonamide moiety. The dimethylamino group may enhance solubility or modulate electronic properties, while the pyrimidine scaffold could contribute to binding interactions with biological targets such as enzymes or receptors.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-12-9-14(18-15(17-12)19(2)3)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIZESKCDRXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2-(dimethylamino)-6-methylpyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylmethanesulfonamide Moiety: The final step involves the coupling of the pyrimidine derivative with phenylmethanesulfonamide. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, potentially yielding amine or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for introducing halogens.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine or sulfide forms, and halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine and sulfonamide compounds can inhibit specific cancer cell lines by targeting histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| (S)-17b | HDACs | Potent inhibitor, induces apoptosis | |
| N-(2-(dimethylamino)ethyl)-6-phenyl... | Various cancers | Effective in xenograft models |
Drug Delivery Systems
The compound's ability to form stable complexes with nanoparticles enhances its potential for targeted drug delivery systems. Nanoparticle formulations can improve the bioavailability and therapeutic index of drugs, making them more effective against specific targets such as tumor cells .
Table 2: Nanoparticle-based Drug Delivery Systems
| Drug Type | Indication | Example Compound |
|---|---|---|
| Liposomal formulations | Cancer | PEG-stabilized liposomal doxorubicin |
| Magnetic nanoparticles | Targeted delivery | PEG-coated iron-oxide nanoparticles |
Case Study: In Vivo Efficacy
A recent study investigated the in vivo efficacy of a compound structurally related to N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide in mouse models with intact immune systems. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an effective therapeutic agent against cancer .
Case Study: Combination Therapy
Another case study explored the use of this compound in combination with traditional chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects when used alongside established treatments, indicating a promising avenue for further research in combination therapies .
Mecanismo De Acción
The mechanism by which N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the pyrimidine ring are crucial for binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Structural Analogues in Agrochemicals
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Structure: Contains a dimethylamino sulfonyl group and a dichlorofluoro backbone.
- Application : Fungicide (pesticide) .
- Key Differences: Lacks the pyrimidine ring present in the target compound.
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide)
Pharmaceutical Analogues
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (Biopharmacule Speciality Chemicals)
- Structure : Pyrimidine core with 4-fluorophenyl, formyl, and isopropyl substituents; methylsulfonamide group at position 2 .
- Application: Not explicitly stated but likely a kinase inhibitor or receptor modulator.
- Key Differences: The target compound has a dimethylamino group at position 2 and a methyl group at position 6, whereas this analogue features bulkier substituents (isopropyl, formyl) that may hinder membrane permeability.
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
- Structure: Contains a dimethylaminoethylamine chain and dichlorophenyl group .
- Application : Sigma receptor antagonist.
- Key Differences: Lacks the sulfonamide and pyrimidine moieties, relying instead on a phenylethylamine scaffold.
Heterocyclic Analogues
Compound 7 (N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)
- Structure: Furan ring with dimethylaminomethyl and sulfanyl groups .
- Application : Unclear, but nitroacetamide suggests redox activity.
Research Findings and Functional Insights
- Steric Considerations : Bulkier substituents in the Biopharmacule analogue (e.g., isopropyl) may limit binding to narrow enzyme active sites, whereas the target compound’s smaller methyl group offers flexibility .
Actividad Biológica
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a combination of a dimethylamino group, a methylpyrimidine moiety, and a phenylmethanesulfonamide group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name:
Structural Formula
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It binds to various cellular receptors, modulating signal transduction pathways that are critical for cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its efficacy against non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in NSCLC cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Receptor Interaction | Modulates signaling pathways in cancer cells |
Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the effects of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide on NSCLC cell lines. The results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways.
Study 2: Enzyme Targeting
In another investigation by Johnson et al. (2023), the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The findings revealed that it effectively inhibited kinase activity, leading to reduced phosphorylation of downstream targets associated with tumor growth.
Comparative Analysis with Similar Compounds
The biological activity of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide can be compared with other compounds featuring similar structural motifs.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Sulfonamide group | Moderate anticancer activity |
| Dimethylamino derivatives | Dimethylamino group | Varies widely |
| Pyrimidine-based compounds | Pyrimidine core | Antiviral and anticancer effects |
Q & A
Q. What computational tools predict degradation pathways under physiological conditions?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis at sulfonamide or pyrimidine moieties (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Solvent-accessible surface area (SASA) analysis to identify labile bonds.
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions, followed by LC-MS/MS .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
